Astexin-1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLSQGVEPDIGQTYFEESRINQD |
Origin of Product |
United States |
Discovery and Bioinformatic Context of Astexin 1
Identification of Astexin-1 Producing Organism
Asticcacaulis excentricus as the Natural Source
The freshwater bacterium Asticcacaulis excentricus has been identified as the natural source organism for this compound. frontiersin.orgprinceton.edunih.govpnas.orgnih.govcore.ac.ukgoogle.comnih.govsecondarymetabolites.orgnih.govnih.gov This alphaproteobacterium harbors the genetic machinery responsible for the biosynthesis of this specific lasso peptide. core.ac.uk
Genome Mining Approaches for Lasso Peptide Discovery
The discovery of this compound highlights the power of genome mining in uncovering novel natural products. pnas.orgnih.govrcsb.org
Precursor-Centric Algorithm Application
A key aspect of the discovery process involved the use of a unique precursor-centric genome mining algorithm. pnas.orgnih.govnih.govrcsb.org This approach focuses on pattern matching to conserved amino acids within putative lasso peptide precursor proteins, allowing for a broader survey of potential lasso peptide gene clusters across numerous prokaryotic genomes compared to traditional homology-based methods. pnas.orgnih.govrcsb.org The algorithm leverages information about sequence requirements in the precursors to identify promising candidates. pnas.org
Identification of Putative Gene Clusters
Applying this precursor-centric genome mining approach to over 3,000 sequenced prokaryotic genomes led to the identification of 76 organisms predicted to be putative lasso peptide producers, spanning nine bacterial phyla and an archaeal phylum. pnas.orgnih.govrcsb.org Among these, gene clusters within Asticcacaulis excentricus were identified as likely responsible for producing lasso peptides, including this compound. frontiersin.orgprinceton.edunih.govpnas.orgnih.govnih.govnih.gov Asticcacaulis excentricus was found to contain two putative lasso peptide biosynthetic gene clusters. core.ac.uk
Genetic Loci Characterization
Detailed characterization of the genetic loci in Asticcacaulis excentricus provided crucial information about this compound biosynthesis.
This compound Biosynthetic Gene Cluster Organization
The biosynthesis of this compound is directed by a specific gene cluster in Asticcacaulis excentricus. nih.govcore.ac.ukgoogle.comnih.gov This cluster typically includes genes encoding a precursor protein (often denoted as the 'A' gene) and processing enzymes (often denoted as the 'B' and 'C' genes). frontiersin.orgnih.govnih.govnih.gov The 'A' gene encodes the precursor peptide, which contains a leader sequence and the core peptide that will form the mature lasso peptide. frontiersin.orgnih.govnih.gov The 'B' protein is a peptidase that cleaves the leader peptide, and the 'C' protein is an ATP-dependent cyclase (an asparagine synthetase homolog) that catalyzes the formation of the isopeptide bond and the macrolactam ring. frontiersin.orgnih.govnih.gov
The this compound gene cluster in A. excentricus (sometimes referred to as the 222x/atxABC cluster) features a single precursor. core.ac.uk Unlike some other lasso peptide clusters, the this compound biosynthetic gene cluster notably lacks an associated ABC transporter gene. google.com An isopeptidase gene, atxE1, is located adjacent to the this compound biosynthetic cluster, although this enzyme does not cleave this compound, in contrast to AtxE2 which acts on astexins-2 and -3.
The organization of the this compound biosynthetic gene cluster can be summarized as follows:
| Gene Locus | Predicted Function | Role in Biosynthesis |
| ateA (or similar) | Precursor peptide | Encodes the peptide containing leader sequence and core peptide. frontiersin.orgnih.govnih.gov |
| ateB (or similar) | Peptidase (Cysteine peptidase) | Cleaves the leader peptide from the precursor. frontiersin.orgnih.govnih.gov |
| ateC (or similar) | Cyclase/Asparagine synthetase homolog (ATP-dependent) | Catalyzes isopeptide bond formation and macrolactam ring closure. frontiersin.orgnih.govnih.gov |
| atxE1 | Isopeptidase | Located adjacent to the cluster, but does not cleave this compound. |
| Other genes | Regulatory/Hypothetical | May be present in the cluster region, with roles potentially related to regulation. secondarymetabolites.org |
Note: Gene nomenclature may vary slightly across different studies (e.g., atxA1, AtxB1, AtxC1 in some contexts). nih.gov
The precursor peptide of this compound contains specific sequence features that are recognized by the processing enzymes. frontiersin.orgpnas.orgrcsb.org The mature this compound peptide is 23 amino acids long, making it one of the largest lasso peptides identified at the time of its discovery. pnas.orgnih.govrcsb.org Tandem MS analysis provided strong evidence that cyclization occurs between Gly1 and Asp9. pnas.org The mature peptide features a nine-membered macrolactam ring, an 8-amino acid loop, and a 6-amino acid tail. nih.gov
Table 1: Predicted Functions of Key Genes in the this compound Biosynthetic Gene Cluster
| Gene Identifier (Example) | Predicted Protein Product Functions |
| atxA1 | Precursor peptide |
| atxB1 | Cysteine protease (Leader peptidase) |
| atxC1 | Asparagine synthetase homolog (Cyclase) |
| atxE1 | Isopeptidase (Adjacent, non-cognate for this compound) |
This table is intended to be interactive in a digital format, allowing users to click on gene identifiers for more details.
The successful heterologous expression of a minimal this compound gene cluster in Escherichia coli further validated the identified genetic locus and confirmed its role in this compound production. pnas.orgnih.govrcsb.org
Comparison with Other Lasso Peptide Gene Clusters
Comparative bioinformatic analysis of lasso peptide gene clusters has revealed distinct clades based on gene architecture and the presence of associated genes. google.com Many known and putative lasso peptide gene clusters segregate into two main clades: one characterized by the presence of an ABC transporter gene, and another by the presence of a lasso peptide isopeptidase gene. google.com
The gene clusters responsible for the biosynthesis of this compound, as well as Astexin-2 and Astexin-3 in A. excentricus, notably lack the ABC transporter found in the gene clusters of some other well-studied lasso peptides, such as microcin (B1172335) J25, capistruin, and lariatin. google.comnih.gov Instead, the Astexin gene clusters include divergently transcribed genes annotated as proteases, specifically atxE1 located adjacent to the this compound biosynthetic cluster and atxE2 adjacent to the astexin-2 and astexin-3 cluster. google.comnih.govnih.gov These proteases have been identified as lasso peptide isopeptidases, capable of hydrolyzing the isopeptide bond of lasso peptides. nih.govnih.gov
Phylogenetic analysis indicates that the astexins belong to a clade of lasso peptides that also includes the caulosegnins, a clade distinct from that containing capistruin, lariatin, and other clusters featuring an ABC transporter. google.com Differences in gene architecture and peptide sequence composition between these clades suggest potential functional divergences. google.com Lasso peptides in the clade containing ABC transporters are often antimicrobial and their transporters can serve as both exporters and immunity factors. google.com Their sequences may be adapted to interact with cellular machinery in target organisms. google.com
Conversely, the clade containing the astexins and associated isopeptidases appears to be linked to a membrane-bound importer protein and an enzyme dedicated to degrading the lasso peptide within the cell. google.com The expression and degradation of these peptides may be tightly regulated by transcriptional repressors and sigma/anti-sigma pairs, showing similarities to the systems involved in siderophore biosynthesis and regulation. google.com This suggests that the natural function of astexins and similar Clade 1 peptides might be related to scavenging mechanisms involving a catch-and-release process. google.com
The presence of isopeptidase genes adjacent to lasso peptide gene clusters can also facilitate genome mining efforts, as these sequences can be used to identify additional putative lasso peptide biosynthetic clusters. researchgate.net
Here is a summary of the comparison between this compound and other lasso peptides:
| Feature | This compound | Microcin J25, Capistruin, Lariatin (Clade 2) | Astexin-2, Astexin-3 (Clade 1) |
| Source Organism | Asticcacaulis excentricus CB48 | Various bacteria (e.g., E. coli) | Asticcacaulis excentricus CB48 |
| Associated Gene | Lasso peptide isopeptidase (atxE1) | ABC transporter | Lasso peptide isopeptidase (atxE2) |
| Polarity | Highly polar | Primarily hydrophobic | Highly polar |
| Length | 23 amino acids (this compound(23)) | Varied | 24 amino acids (Astexin-2, Astexin-3) |
| Loop Length | 8 amino acids | Varied (e.g., MccJ25 has a long loop) | 5 amino acids |
| Tail Length | 6 amino acids | Varied (e.g., MccJ25 has a short tail) | 10 amino acids |
| Structure Stabilization | Noncovalent hydrogen bonds (loop-tail) | Varied (e.g., disulfide bond in MccJ25) | Noncovalent interactions |
| Proposed Function | Scavenging molecule (catch-and-release) | Antimicrobial (exporter, immunity factor) | Scavenging molecule (catch-and-release) |
| Cleavage by AtxE2 | No | Not applicable | Yes |
Molecular Architecture and Structural Biology of Astexin 1
Primary Sequence Analysis of Astexin-1 Precursor
Lasso peptides are synthesized from linear precursor peptides encoded by genes. google.comencyclopedia.pubresearchgate.net These precursors are modular, containing an N-terminal leader sequence essential for recognition by the biosynthetic machinery and a C-terminal core peptide that is ultimately transformed into the mature lasso structure. encyclopedia.pubacs.org The maturation process involves the enzymatic removal of the leader peptide and the formation of a critical isopeptide bond. encyclopedia.pubresearchgate.netnsf.govresearchgate.net
The amino acid sequence of the mature this compound(23) core peptide has been determined as GLSQGVEPDIGQTYFEESRINQD. pnas.org
A hallmark of lasso peptide biosynthesis is the formation of a macrolactam ring through the cyclization of the N-terminus of the core peptide with the side chain carboxyl group of an aspartate or glutamate (B1630785) residue typically positioned at the 7th, 8th, or 9th residue of the core peptide. google.comcore.ac.ukencyclopedia.pubnsf.govrsc.org In the case of this compound, although the sequence contains both a glutamate at position 7 and an aspartate at position 9, experimental evidence, particularly from mass spectrometry fragmentation patterns, strongly supports the formation of the isopeptide bond between Gly1 and Asp9. nih.govpnas.org This specific cyclization site results in a nine-membered macrolactam ring and highlights the selective nature of the maturation enzymes responsible for this crucial step in the peptide's biogenesis. core.ac.uknih.gov
Mature this compound Conformation
Upon processing, the this compound core peptide folds into its characteristic and highly stable lasso topology. nih.govrcsb.orgcore.ac.ukfiu.eduresearchgate.netrcsb.org Detailed structural investigations, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, have provided significant insights into the three-dimensional arrangement of atoms in mature this compound. nih.govpnas.orgcore.ac.uknih.gov
The defining structural motif of mature this compound is the lasso fold. nih.govrcsb.orgcore.ac.ukfiu.eduresearchgate.netrcsb.org This topology is achieved by the unique threading of the C-terminal segment of the peptide through the macrocyclic ring formed by the N-terminus. google.comcore.ac.ukfiu.eduacs.org This creates a mechanically interlocked structure that is significantly more stable than linear or simple cyclic peptides. fiu.eduresearchgate.net Structural models of this compound, available in protein databases, visually represent this threaded architecture. pnas.orgresearchgate.netnih.govacs.org
The macrolactam ring in this compound is established through an isopeptide linkage connecting the α-amino group of the N-terminal residue, Gly1, to the β-carboxyl group of Asp9. nih.govpnas.orgcore.ac.uk This results in a nine-residue macrocycle. pnas.orgcore.ac.ukrsc.org The formation of this ring is a critical post-translational modification catalyzed by dedicated biosynthetic enzymes. encyclopedia.pubresearchgate.netnsf.govresearchgate.net The macrolactam ring acts as the structural foundation through which the C-terminal tail is threaded, forming the core of the lasso structure. google.comcore.ac.ukfiu.eduacs.org
The lasso fold of this compound is characterized by a loop segment positioned above the macrolactam ring and a tail segment that passes through the ring. pnas.orgcore.ac.uknih.gov Structural studies have provided varying descriptions of the exact lengths of these regions depending on the specific variant studied (e.g., full-length vs. truncated) and the experimental conditions. One study on this compound(23) described an eight-residue loop and a six-residue tail below the ring core.ac.uk, while another focusing on this compound(19) suggested a tight structure with a short loop and a long tail of nine residues for the full-length peptide core.ac.uk. A comparative analysis indicated that this compound possesses a shorter loop and a longer tail compared to microcin (B1172335) J25 nih.gov. Specifically, in aqueous solution, this compound has been described with a 9-amino acid ring, a 5-amino acid loop, and a 9-amino acid tail. nih.gov The tail of this compound(23) is considered one of the longest tails observed below the ring among known lasso peptides. core.ac.uk The tail's orientation as it exits the ring is also a defined structural feature. researchgate.net
Structural Variants of this compound
This compound exists in different forms, including a full-length peptide and naturally occurring truncated variants. The full-length peptide, this compound(23), consists of 23 amino acids. core.ac.uk Another well-characterized variant is this compound(19), which is a truncated form missing four C-terminal amino acids. core.ac.uk
Studies have characterized truncated variants of this compound, ranging from this compound(22) (missing one amino acid) to this compound(15) (missing eight amino acids). These truncated forms have been detected using techniques such as mass spectrometry (MS) and analyzed for their thermal and proteolytic stability using HPLC-MS and tandem mass spectrometry. core.ac.uk
The relative amounts of full-length this compound(23) and its truncated derivatives (this compound(22) to this compound(18)) did not show significant variation with different fermentation times and temperatures, although total peptide production was optimal at 37°C overnight. core.ac.uk
While the structure of the truncated this compound(19) variant has been elucidated by NMR, the high similarity of NMR spectra between this compound(19) and full-length this compound(23) suggests that the full-length peptide adopts a similar fold. core.ac.uk The tail of this compound(23), comprising nine amino acids, is notably long compared to other known lasso peptides. core.ac.uk The truncated variant this compound(18) is of particular interest as it lacks Arginine 19, a residue previously proposed to act as a plug in an earlier structural model. core.ac.uk
Determinants of this compound Conformational Stability
The lasso structure typically provides lasso peptides with enhanced stability against thermal denaturation, chemical agents, and proteolytic degradation compared to linear peptides. core.ac.ukresearchgate.netresearchgate.net However, this compound is noted as being heat-sensitive, distinguishing it from many other lasso peptides. core.ac.uknih.govresearchgate.net
This compound has been identified as a heat-sensitive lasso peptide. core.ac.uknih.govresearchgate.net Both the full-length this compound(23) and the truncated this compound(19) have been shown to be sensitive to thermal unfolding. core.ac.uk While many lasso peptides are resistant to temperatures as high as 95-120°C, this compound begins to unthread at around 50°C. researchgate.net
Studies involving this compound(23) revealed the appearance of a third peak in the range of 50°C to 65°C during thermal analysis, which may represent an intermediate state in the unfolding process. core.ac.uk The thermal stability of lasso peptides is influenced by factors such as the size of the macrolactam ring and the size and characteristics of the plug residue. Generally, thermal stability increases with larger plug residues and smaller macrolactam rings. researchgate.netfrontiersin.org Despite being heat-labile, rational design based on the this compound structure has allowed for the construction of a thermostable variant. core.ac.uknih.gov
The thermal stability of truncated variants (this compound(22) to this compound(16)) was also investigated, revealing that all these variants are heat-labile, similar to native this compound. core.ac.uk
While sensitive to heat, this compound exhibits a certain degree of stability against proteolytic degradation. core.ac.uk Both this compound(19) and this compound(23) have shown stability against proteolytic degradation by carboxypeptidase Y and trypsin. core.ac.uk
Carboxypeptidase Y treatment can be used to differentiate between the folded and unfolded states of this compound. core.ac.uk Carboxypeptidase Y was observed to cleave only one amino acid from this compound(19) in its folded lasso conformation at a very slow rate. core.ac.uk However, upon heat treatment and subsequent unfolding, the unfolded molecule was rapidly degraded by the enzyme. core.ac.uk Full-length this compound(23), when heat-unfolded, was also amenable to carboxypeptidase Y. core.ac.uk Interestingly, the untreated, presumably folded, this compound(23) was also found to be sensitive to carboxypeptidase Y, albeit at a much slower rate, resulting in variants with 21, 20, and 19 residues. core.ac.uk
The lasso topology generally confers resistance to proteolysis and chemical degradation. researchgate.netresearchgate.netresearchgate.net However, the accessibility of the C-terminus in some lasso peptides with long tails can still allow for limited proteolytic removal, even within the producer cells after the lasso peptide is formed. researchgate.net
Data Table: Characterization of this compound Variants
| Variant | Length (amino acids) | Detection Method | Thermal Stability | Proteolytic Stability (vs. Carboxypeptidase Y, Trypsin) | Notes |
| This compound(23) | 23 | HPLC-MS | Heat-sensitive | Stable (slow degradation by Carboxypeptidase Y) | Full-length, long tail |
| This compound(22) | 22 | MS, HPLC-MS | Heat-labile | Not specified in detail | Truncated form |
| This compound(21) | 21 | MS | Not specified | Product of this compound(23) degradation by Carboxypeptidase Y | Truncated form |
| This compound(20) | 20 | MS | Not specified | Product of this compound(23) degradation by Carboxypeptidase Y | Truncated form |
| This compound(19) | 19 | MS, HPLC-MS | Heat-sensitive | Stable (very slow degradation by Carboxypeptidase Y) | Truncated form, structure elucidated |
| This compound(18) | 18 | MS | Heat-labile | Not specified in detail | Truncated form, lacks Arg19 |
| This compound(17) | 17 | MS, HPLC-MS | Heat-labile | Stable (investigated) | Truncated form |
| This compound(16) | 16 | MS, HPLC-MS | Heat-labile | Stable (investigated) | Truncated form |
| This compound(15) | 15 | MS | Heat-labile | Not specified in detail | Truncated form |
Data Table: Thermal Unfolding of this compound
| Variant | Onset of Unthreading Temperature (°C) | Observations |
| This compound(23) | ~50 | Third peak observed between 50-65°C (intermediate?) |
| This compound(19) | ~50 | Similar behavior to this compound(23) |
| Truncated forms (D1-D7) | Heat-labile | Similar to native this compound |
Biosynthesis and Maturation Pathway of Astexin 1
Precursor Peptide Processing
The maturation of astexin-1 begins with the processing of a linear precursor peptide. This precursor consists of an N-terminal leader peptide and a C-terminal core peptide. nih.govacs.orgmdpi.com The core peptide is the segment that will ultimately form the mature lasso peptide structure. nih.govacs.orgmdpi.com
The initial step in this compound maturation involves the recognition and proteolytic cleavage of the N-terminal leader peptide from the precursor peptide. nih.govnih.govprinceton.eduresearchgate.netpnas.orgnih.gov This crucial step is mediated by a B-type peptidase enzyme. core.ac.uknih.govnih.govprinceton.edunih.gov The leader peptide is thought to play a role in guiding the precursor peptide to the processing machinery. nih.gov Experimental evidence suggests that the B-type enzyme, AtxB1 in the case of this compound, is capable of cleaving the leader peptide even in the absence of the cyclization enzyme. nih.govprinceton.edu This cleavage generates a free N-terminus on the core peptide, which is essential for the subsequent cyclization reaction. nih.gov
Following leader peptide cleavage, the core peptide undergoes enzymatic macrolactamization. core.ac.uknih.govprinceton.edunih.gov This involves the formation of an isopeptide bond between the newly exposed N-terminal amino group (typically a glycine (B1666218) or cysteine at position 1 of the core peptide) and the side chain carboxyl group of an aspartate or glutamate (B1630785) residue located further down the peptide chain (commonly at position 8 or 9). core.ac.ukpnas.org This cyclization event creates the macrocyclic ring that defines the lasso peptide structure. core.ac.uknih.govpnas.org The macrolactamization is an ATP-dependent process catalyzed by a C-type cyclase enzyme. core.ac.uknih.govresearchgate.netprinceton.edunih.gov The formation of this ring, coupled with the threading of the C-terminal tail through it, results in the characteristic lasso fold. core.ac.uknih.govpnas.org
Leader Peptide Recognition and Cleavage
Enzymatic Machinery of this compound Biosynthesis
The biosynthesis of this compound relies on the coordinated action of specific enzymes encoded within its gene cluster. core.ac.uknih.gov The primary enzymes involved are a B-type peptidase and a C-type cyclase. core.ac.uknih.govresearchgate.netnih.govnih.govnih.govdntb.gov.uaunifiedpatents.com
B-type peptidase enzymes, such as AtxB1 in the this compound system, are cysteine proteases responsible for the precise cleavage of the leader peptide from the precursor peptide. core.ac.uknih.govresearchgate.netnih.govnih.govnih.govnih.govdntb.gov.uaunifiedpatents.com These enzymes often contain an N-terminal domain that functions as a ribosomal recognition element (RRE), facilitating the binding of the leader peptide, and a C-terminal protease domain that carries out the catalytic cleavage. acs.orgmdpi.comnih.gov The removal of the leader peptide is a prerequisite for the subsequent cyclization step. nih.govacs.orgmdpi.com Some B-type peptidases are "split" into separate B1 (RRE) and B2 (protease) proteins, although in the case of this compound, AtxB1 appears to combine these functions. researchgate.netnih.govgoogle.com
C-type cyclase enzymes, such as AtxC1 in the this compound biosynthetic pathway, are ATP-dependent enzymes homologous to asparagine synthetase. core.ac.uknih.govresearchgate.netnih.govnih.govnih.govdntb.gov.uaunifiedpatents.com Their primary role is to catalyze the macrolactam formation by activating the carboxyl group of the internal aspartate or glutamate residue and facilitating its reaction with the N-terminal amine of the core peptide. core.ac.uknih.govresearchgate.netmdpi.comprinceton.edunih.gov This enzymatic cyclization is crucial for establishing the defining macrocyclic ring of the lasso peptide structure. core.ac.uknih.govresearchgate.netpnas.org Research suggests that the C-type cyclase requires a certain degree of flexibility in the peptide substrate to efficiently perform the cyclization. nih.govprinceton.edu
Role of C-type Cyclase Enzymes
Heterologous Expression Systems for this compound Production
Heterologous expression is a valuable strategy for producing lasso peptides like this compound, especially since they may not be detected or produced in high yields in their native organisms under laboratory conditions. nih.govresearchgate.net This approach involves introducing the minimal gene cluster required for biosynthesis into a suitable host organism. pnas.orggoogle.comnih.gov
Optimization in Escherichia coli
Escherichia coli is a widely used host for the heterologous expression of RiPPs, including lasso peptides, due to its rapid growth, relatively high protein yields, low cost, and ease of handling. nih.govresearchgate.netcabidigitallibrary.org For this compound, heterologous expression in E. coli has been successfully achieved. pnas.orggoogle.comnih.govnih.govnih.gov
Optimization strategies in E. coli for improving lasso peptide production, including this compound, often involve modifying the expression system and culture conditions. researchgate.netcabidigitallibrary.org One effective approach is the incorporation of optimized E. coli ribosomal binding sites (RBSs), which can significantly increase the yields of lasso peptides. researchgate.net This design has been shown to improve production yields of various lasso peptides by multiple folds. researchgate.net Other optimization strategies for recombinant protein production in E. coli generally include optimizing the target DNA sequence (e.g., codon usage), changing the expression vector or host strain, and adjusting culture parameters such as temperature, pH, shaking speed, and nutrient levels. researchgate.netcabidigitallibrary.orggtp-bioways.com Co-expression with molecular chaperones can also aid in proper protein folding. cabidigitallibrary.org
Challenges and Advantages of Recombinant Production
Recombinant production of this compound and other lasso peptides offers several advantages. It allows for the production of peptides that are poorly expressed or silent in their native hosts. nih.govresearchgate.net Heterologous expression can also lead to significantly improved yields under optimized conditions, facilitating purification and structural studies. nih.gov Furthermore, it provides a platform for generating lasso peptide variants through genetic engineering and site-directed mutagenesis, enabling the study of structure-activity relationships and the creation of novel functions. core.ac.ukrsc.orgnii.ac.jp
However, challenges exist in recombinant protein production in E. coli. These include the potential for the production of recombinant proteins in an insoluble or non-functional state, the lack of eukaryotic-specific post-translational modifications (though this is less relevant for lasso peptides which undergo bacterial modifications), and the formation of inclusion bodies. cabidigitallibrary.org Achieving high production efficiencies and lower costs for commercially viable processes can also be a challenge. biomatik.com Additionally, while E. coli is efficient, the transformation efficiency can sometimes be a limiting factor in screening large libraries. researchgate.net
Post-Translational Modifications and Maturation Dynamics
The defining post-translational modification in this compound maturation is the formation of the lasso structure, which involves leader peptide cleavage and isopeptide bond formation. nih.govnih.govencyclopedia.pub
Isopeptide Bond Formation
The isopeptide bond in this compound is formed between the alpha-amine group of the N-terminal glycine (Gly1) and the side chain carboxylate of aspartate at position 9 (Asp9). pnas.orgnih.govcore.ac.ukuniprot.org This macrocyclization event is catalyzed by the C-protein, an ATP-dependent macrolactam synthetase. nih.govencyclopedia.pubnih.gov The formation of this bond creates a nine-membered ring through which the C-terminal tail of the peptide is threaded. pnas.orgnih.govcore.ac.uk Mass spectrometry analysis has provided strong evidence for cyclization at Asp9 based on the observed fragmentation patterns. pnas.orgnih.gov
The isopeptide bond is crucial for the structural integrity and stability of the lasso peptide fold. google.comnih.govfrontiersin.org While most lasso peptides are highly stable, this compound has been noted as being heat-sensitive, although it exhibits stability against proteolytic degradation. frontiersin.orgcore.ac.uk The threaded structure, maintained by the isopeptide bond and in this compound also by hydrogen bonding between loop and tail regions, contributes to this stability. pnas.orgnih.gov
Influence of Maturation Machinery Specificity
The maturation machinery, specifically the B and C proteins, exhibits specificity for the precursor peptide sequence. core.ac.ukresearchgate.net Mutational analysis of the this compound precursor peptide has provided insights into the residues important for recognition and processing by the biosynthetic enzymes. core.ac.uk
Studies on conserved residues in the leader peptide, such as a threonine residue typically found at the penultimate position, have shown that the this compound maturation machinery can have narrow specificity. frontiersin.orgcore.ac.uk For example, substitutions of a conserved threonine at position -2 relative to the cleavage site had varying impacts on this compound production, with some variants showing significantly reduced yields or complete abolishment of production, suggesting that the this compound machinery is less tolerant to substitutions at this position compared to the machinery of other lasso peptides. core.ac.uk Similarly, the residue at position -1 can also influence efficient recognition by the processing enzymes. core.ac.uk
The specificity of the maturation machinery also extends to the residues involved in macrolactam ring formation and tail entrapment. core.ac.ukresearchgate.net Alterations to residues like Gly1 and Asp9, which are directly involved in the isopeptide bond formation, can impact processing. core.ac.uk The maturation machinery's specificity ensures the correct cleavage of the leader peptide and the accurate formation of the isopeptide bond at the designated site, which is essential for achieving the functional lasso fold. pnas.orgnih.govcore.ac.uk
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not available (Lasso peptides are complex peptides, not typically listed with a single CID like small molecules. Information refers to the peptide sequence and structure.) |
| This compound precursor peptide | Not available (Refers to a protein sequence) |
| Astexin-2 | Not available |
| Astexin-3 | Not available |
| Glycine (Gly) | 750 |
| Aspartate (Asp) | 5960 |
| Glutamate (Glu) | 6112 |
| Threonine (Thr) | 6303 |
| Arginine (Arg) | 6322 |
| Alanine (B10760859) (Ala) | 5950 |
| Valine (Val) | 145812 |
| Serine (Ser) | 1115 |
| Cysteine (Cys) | 5967 |
| Phenylalanine (Phe) | 614 |
Data Tables
Based on the search results, a potential interactive data table could summarize the impact of mutations on this compound production based on the mutational analysis mentioned in reference core.ac.uk.
Table 1: Impact of Mutations on this compound Production
| Mutation | Position (relative to cleavage site or in core peptide) | Observed Production Level (relative to native) | Reference |
| T-2A | -2 (Leader peptide) | Trace amounts | core.ac.uk |
| T-2V | -2 (Leader peptide) | Completely abolished | core.ac.uk |
| T-2S | -2 (Leader peptide) | Trace amounts | core.ac.uk |
| R-1A | -1 (Leader peptide) | ~20% | core.ac.uk |
| G1C | 1 (Core peptide, N-terminus) | core.ac.uk | |
| D9E | 9 (Core peptide, macrolactam formation) | core.ac.uk |
Note: Specific quantitative data for G1C and D9E was not explicitly detailed in the provided snippets, only that these alterations were made to study their impact.
Biological Activities and Functional Characterization of Astexin 1
Antimicrobial Activity Spectrum
Astexin-1 has demonstrated antimicrobial activity, although its spectrum appears to be narrow. nih.govmdpi.com
Specific Inhibition of Caulobacter crescentus
Research indicates that this compound possesses modest antimicrobial activity specifically against Caulobacter crescentus. google.comnih.govnih.govpnas.orgresearchgate.netresearchgate.net This bacterium is phylogenetically related to Asticcacaulis excentricus, the source organism of this compound. google.comnih.gov Spot-on-lawn assays have been used to evaluate this inhibitory effect. nih.gov
Specificity Against Other Bacterial Species
Studies have investigated the activity of this compound against a panel of other Gram-negative bacteria. nih.gov In spot-on-lawn assays, this compound did not show observable antimicrobial activity against Escherichia coli BL21, Vibrio harveyi, Vibrio fischeri, Burkholderia thailandensis, or Salmonella newport. nih.gov This suggests a narrow spectrum of antimicrobial activity, primarily directed towards C. crescentus. nih.govmdpi.com
Here is a summary of the antimicrobial activity of this compound:
| Bacterial Species | Antimicrobial Activity |
| Caulobacter crescentus | Modest inhibition |
| Escherichia coli BL21 | No observable activity |
| Vibrio harveyi | No observable activity |
| Vibrio fischeri | No observable activity |
| Burkholderia thailandensis | No observable activity |
| Salmonella newport | No observable activity |
Potential Roles as Molecular Scaffolds
The inherent stability and unique structure of lasso peptides like this compound make them attractive candidates for use as molecular scaffolds. google.comnih.govtechnologypublisher.compnas.org
Engineering for Augmented Functionality
Lasso peptides are engineerable, allowing for modifications to potentially enhance or alter their functions. google.comtechnologypublisher.compnas.org The structure of this compound, with its relatively large size and distinct loop and tail regions, is considered amenable to modification. pnas.org The this compound biosynthetic machinery has shown broad tolerance for amino acid substitutions, particularly in the tail region, with some exceptions. core.ac.uk Rational design based on the this compound structure has enabled the construction of thermostable variants. core.ac.uknih.gov
Application in Protein Fusion Constructs
This compound has been explored for its application in protein fusion constructs. google.comfrontiersin.orgresearchgate.net Due to the lack of a free N-terminus in lasso peptides, fusions are typically made via the C-terminus. nih.gov Successful fusions of mature this compound to the N-terminus of proteins like superfolder GFP and an artificial leucine (B10760876) zipper protein have been achieved by incorporating a flexible linker between the C-terminus of this compound and the N-terminus of the fused protein. frontiersin.orgresearchgate.netnii.ac.jp This approach allows for the potential to graft epitopes or other functional peptides onto the lasso peptide scaffold and can be used for monitoring production and localization of the lasso peptide. nih.govresearchgate.net
Broader Functional Categorization within Lasso Peptides
This compound belongs to the class of lasso peptides, which are ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.govfrontiersin.orgresearchgate.netmdpi.comresearchgate.net Lasso peptides are characterized by their unique threaded structure formed by an isopeptide bond between the N-terminus and an aspartate or glutamate (B1630785) side chain in the peptide sequence, with the C-terminal tail threaded through the resulting macrolactam ring. nih.govcore.ac.ukfrontiersin.orgbiorxiv.org This structure confers significant stability against thermal, chemical, and proteolytic degradation. core.ac.ukfrontiersin.orgbiorxiv.orgnih.govresearchgate.net While many lasso peptides exhibit diverse bioactivities, including antimicrobial properties, receptor antagonism, and enzyme inhibition, this compound is specifically noted for its modest and narrow-spectrum antimicrobial activity against C. crescentus. nih.govcore.ac.uknih.govpnas.orgmdpi.comresearchgate.netresearchgate.netfrontiersin.org this compound is classified as a Class II lasso peptide, which lacks cysteine residues and disulfide bonds. core.ac.uk
Enzyme Inhibitory Properties
Lasso peptides are known to possess enzyme inhibitory activities. nih.govnih.govresearchgate.nettechnologypublisher.comfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net While the search results broadly mention enzyme inhibition as a function of lasso peptides, specific detailed research findings on this compound's enzyme inhibitory properties are not extensively detailed in the provided snippets. The general class of lasso peptides has been shown to inhibit various enzymes. nih.govfrontiersin.orgresearchgate.net
Antiviral Potential
Lasso peptides have demonstrated antiviral potential, including activity against HIV. researchgate.netcore.ac.ukfrontiersin.orgfrontiersin.orgresearchgate.netacs.org While this compound is mentioned as belonging to the class of lasso peptides that can inhibit viral fusion, specific detailed research findings or data tables regarding this compound's direct antiviral activity are not present in the provided search results. nih.govtechnologypublisher.comgoogle.com The antiviral activity of lasso peptides has been observed in previous studies involving siamycin-type lasso peptides. nih.govacs.org
Mechanistic Insights into Astexin 1 Action
Cellular Targets and Signaling Pathways
Astexin-1 exhibits modest antimicrobial activity specifically against Caulobacter crescentus, a bacterium phylogenetically related to its native producer, Asticcacaulis excentricus. pnas.orggoogle.comrcsb.org While the precise cellular targets and signaling pathways modulated by this compound are not extensively detailed in the provided search results, its antimicrobial effect suggests interaction with essential bacterial processes. Some lasso peptides are known to inhibit bacterial growth by disrupting cellular structures or interfering with vital enzymes. acs.orgresearchgate.netmdpi.com For instance, microcin (B1172335) J25, another lasso peptide, inhibits transcript elongation by binding to bacterial RNA polymerase. scholaris.ca However, the specific target of this compound in C. crescentus requires further investigation.
Comparison with Established Lasso Peptide Mechanisms
Lasso peptides, in general, display diverse bioactivities, including antimicrobial effects, receptor antagonism, and enzyme inhibition. pnas.orgcore.ac.ukresearchgate.netfrontiersin.org Their unique lasso structure contributes to remarkable stability against thermal, chemical, and proteolytic degradation, although this compound has been noted as being heat-sensitive compared to some other lasso peptides. core.ac.ukfrontiersin.org
While many antimicrobial lasso peptides, such as microcin J25, are exported from the producing cell via dedicated ABC transporters for self-immunity, this compound's gene cluster lacks such a transporter. pnas.orgresearchgate.netnih.gov Instead, this compound is found in the culture supernatant, suggesting it may utilize an existing ABC transporter in the host cell for export. pnas.org Interestingly, some lasso peptide gene clusters, including those for astexin-2 and astexin-3 (also found in A. excentricus), contain an isopeptidase gene (isoP). frontiersin.orgnih.govmdpi.comrsc.org These isopeptidases specifically hydrolyze the isopeptide bond, linearizing the lasso peptide. nih.govmdpi.comrsc.org The presence of an isopeptidase adjacent to a lasso peptide cluster, particularly in those lacking an ABC transporter like this compound's cluster, has led to hypotheses that these lasso peptides might function analogously to siderophores or act as signaling molecules, with the isopeptidase potentially releasing bound cargo or modulating activity. nih.govrsc.org Notably, while many isopeptidase-containing lasso peptides lack antimicrobial activity, this compound is an exception with its modest activity against C. crescentus. mdpi.com
Molecular Basis of Biological Specificity
The biological specificity of lasso peptides is intricately linked to their unique three-dimensional structure, which is determined by the amino acid sequence and the lasso fold. core.ac.ukfrontiersin.org The threaded structure, with the C-terminal tail passing through the macrolactam ring, provides a rigid scaffold. core.ac.ukresearchgate.netfrontiersin.org
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on this compound and its mutant forms have been conducted to understand how its structure influences its activity and stability. core.ac.ukresearchgate.netdntb.gov.ua These studies have revealed that this compound has a nine-amino acid ring. researchgate.net Mutational analysis of the this compound precursor peptide has provided insights into the specificity of the biosynthetic machinery and identified residues crucial for in vivo production and in vitro stability. core.ac.uk While the biosynthetic machinery shows broad tolerance for modifications in the tail region, certain "hot spots," particularly residues involved in ring formation or near the protease cleavage site, are critical. core.ac.uk The large size and high polarity of this compound make it a potentially attractive scaffold for modifications aimed at generating variants with altered or new functions. pnas.org The ability to fuse this compound to other proteins, such as GFP and a leucine (B10760876) zipper protein, by introducing a flexible linker between the lasso peptide's C-terminus and the protein's N-terminus, further highlights its potential for structural modification and functionalization. frontiersin.orgrsc.orgfrontiersin.orgresearchgate.net
Interaction with Bacterial Cellular Processes
This compound's modest antimicrobial activity against C. crescentus indicates an interaction with bacterial cellular processes in this organism. pnas.orggoogle.comrcsb.org Although the specific mechanism is not fully elucidated, its polarity and structure suggest potential interactions with bacterial cell components. pnas.org Unlike some antimicrobial peptides that primarily disrupt cell membranes, the lasso structure can also facilitate interactions with intracellular targets like enzymes or nucleic acids. mdpi.com The comparison with other lasso peptides suggests possibilities such as interference with transcription (like microcin J25) or other vital metabolic pathways. acs.orgscholaris.ca The fact that this compound is found in the culture supernatant implies it is exported from the producing cell, and its activity against C. crescentus suggests it can interact with or enter the target bacterial cell. pnas.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results, typically peptides do not have a single CID like small molecules. Structure information is available (PDB: 2LTI). rcsb.org |
| Microcin J25 | 16132449 scholaris.ca |
| Capistruin | Not readily available in search results |
| BI-32169 | 135613106 mdpi.com |
| Astexin-2 | Not readily available in search results |
| Astexin-3 | Not readily available in search results |
| Caulonodin | Not readily available in search results |
| Lariatin | Not readily available in search results |
| Caulosegnins | Not readily available in search results |
| Lassomycin | 54712006 frontiersin.org |
| Ubonodin | Not readily available in search results |
| Streptomonomicin | Not readily available in search results |
| RES-701-1 | Not readily available in search results |
| Anantin | Not readily available in search results |
| Chaxapeptin | Not readily available in search results |
| Sunganpin | Not readily available in search results |
| Rubrinodin | Not readily available in search results |
| Sphingopyxin I | Not readily available in search results |
| Brevunsin | Not readily available in search results |
| Albusnodin | Not readily available in search results |
| Benenodin-1 | Not readily available in search results |
| Benenodin-2 | Not readily available in search results |
| Humidimycin | Not readily available in search results |
Note: PubChem CIDs for peptides are not always available or may refer to linear or partial sequences rather than the full modified lasso structure. The PDB database is a more common source for 3D structural information of peptides like this compound (PDB: 2LTI). rcsb.org
Data Tables
Based on the provided text, a detailed data table on cellular targets or signaling pathways directly modulated by this compound is not feasible due to the limited specific information available in the search results. The primary data relates to its structure, origin, and modest antimicrobial activity against a specific bacterium.
However, we can summarize some key characteristics of this compound:
| Characteristic | Detail | Source |
| Origin | Asticcacaulis excentricus (freshwater bacterium) | pnas.orggoogle.com |
| Classification | Lasso peptide | pnas.orggoogle.com |
| Length | 23 amino acids | pnas.orggoogle.com |
| Polarity | Highly polar | pnas.orggoogle.com |
| Ring Size | 9-membered macrolactam ring (Gly1-Asp9) | pnas.orgcore.ac.uk |
| Structure Stabilization | Noncovalent hydrogen bonding between loop and tail | pnas.org |
| Antimicrobial Activity | Modest activity against Caulobacter crescentus | pnas.orggoogle.com |
| Gene Cluster Features | Lacks a dedicated ABC transporter; adjacent to an isopeptidase gene (AtxE1) | pnas.orgnih.govnih.govrsc.org |
This table summarizes some of the key characteristics of this compound as described in the search results. More detailed tables on mechanistic data would require specific experimental findings on target binding or pathway modulation, which were not provided in depth by the search results.
Advanced Research Methodologies for Astexin 1 Studies
Structural Determination Techniques
Understanding the three-dimensional structure of Astexin-1 is crucial for correlating its form with its function and stability. Several techniques have been employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method used to determine the solution structure of this compound. pnas.orgcore.ac.ukgoogle.comnih.govuniprot.orgrcsb.orgprinceton.eduresearchgate.net Studies have utilized techniques such as one-dimensional (1D) and two-dimensional (2D) NMR, including COSY, TOCSY, and NOESY spectra, to assign residues and gather structural constraints. pnas.orgcore.ac.uk NMR analysis has been instrumental in revealing the unique topology of this compound, characterized by a macrolactam ring and a threaded tail. pnas.orgrcsb.org Specific NMR investigations have focused on different forms of this compound, such as this compound(19) and this compound(23), providing detailed structural information in aqueous solution. core.ac.uk These studies have helped clarify discrepancies in earlier hypothesized topologies and confirmed structural features like the macrolactam ring size and the interaction between the loop and tail regions, which occur via noncovalent hydrogen bonds. pnas.org
Mass Spectrometry Approaches
Mass spectrometry techniques are vital for the characterization and sequence verification of this compound, particularly for confirming its post-translational modifications like cyclization.
MALDI-TOF Mass Spectrometry for Peptide Characterization
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) mass spectrometry is commonly used for the initial characterization of this compound. nih.gov This technique allows for the determination of the molecular weight of the peptide, which can be compared to the theoretical mass to confirm its identity and purity. pnas.orguniprot.org For this compound, MALDI-TOF analysis has detected the singly charged parent ion at a mass consistent with the expected molecular weight, taking into account modifications such as dehydration due to cyclization. pnas.org This provides a rapid and accurate method for verifying the presence of this compound after purification or expression.
Tandem Mass Spectrometry (MS/MS) for Cyclization Site Determination
Tandem Mass Spectrometry (MS/MS) is a powerful technique employed to gain detailed sequence information and, critically for lasso peptides like this compound, to determine the site of cyclization. nih.govgoogle.comnih.gov In MS/MS, the peptide is fragmented, and the mass-to-charge ratios of the resulting fragment ions are measured. Analysis of the fragmentation pattern allows for the deduction of the amino acid sequence. For this compound, MS/MS analysis, specifically using techniques like MALDI-TOF/TOF, has been used to confirm its amino acid sequence. pnas.org Furthermore, the absence or presence of specific fragment ions (e.g., b- and y-ions) provides strong evidence for the location of the isopeptide bond that forms the macrolactam ring. pnas.org Studies on this compound using MS/MS have provided compelling evidence that the cyclization occurs between the N-terminus (Gly1) and the side chain of Asp9. pnas.org
Genetic and Mutational Analysis
Genetic and mutational analyses provide insights into the biosynthesis of this compound and the relationship between its sequence, structure, and stability.
Genetic analysis has been applied to identify and characterize the gene cluster responsible for the production of this compound in Asticcacaulis excentricus. pnas.orgnih.govcore.ac.uk This involves identifying the genes encoding the precursor peptide and the necessary processing enzymes. Genome mining approaches, leveraging information about conserved sequence features in lasso peptide precursors and maturation enzymes, have been successful in locating the this compound gene cluster. pnas.orgnih.gov Heterologous expression of this minimal gene cluster in host organisms like Escherichia coli has enabled the production and study of this compound. pnas.org
Site-Directed Mutagenesis for Structure-Function Relationship
Site-directed mutagenesis is an indispensable tool for investigating the relationship between the structure of a peptide and its function. uni-tuebingen.denih.govwikipedia.org This technique allows for specific, intentional changes to the DNA sequence encoding the peptide, resulting in targeted amino acid substitutions in the final protein product. uni-tuebingen.denih.govwikipedia.org By altering specific residues within this compound, researchers can probe the impact of these changes on its unique lasso structure, stability, and biological activity.
Studies on other lasso peptides, such as microcin (B1172335) J25 and stlassin, have successfully employed site-directed mutagenesis to generate peptide libraries and investigate the role of specific amino acids in their properties. rsc.orgacs.org For instance, mutagenesis of microcin J25 helped in understanding conformational states related to cis/trans-isomerization. acs.org Similarly, systematic mutagenesis of the stlassin precursor peptide gene generated derivatives with residue replacements at specific positions, enabling structural comparisons and the rational production of modified peptides. rsc.orgresearchgate.net While direct detailed findings on site-directed mutagenesis specifically applied to this compound in isolation are not extensively detailed in the provided snippets, the principle and application of this method to lasso peptides for structure-function studies are well-established. rsc.orgacs.orgresearchgate.netfrontiersin.orgwipo.intgoogle.com The ribosomal origin of RiPPs, including lasso peptides, facilitates significant structural changes through site-directed mutagenesis of precursor peptides. frontiersin.org
Gene Deletion and Overexpression Studies
Gene deletion and overexpression studies are valuable approaches for understanding the biosynthesis of lasso peptides and for improving their production yields. Lasso peptides are ribosomally synthesized and post-translationally modified peptides (RiPPs), and their biosynthesis is governed by specific gene clusters. rcsb.orgfrontiersin.org In the case of this compound, its biosynthesis is specified by a gene cluster in Asticcacaulis excentricus. google.comrcsb.org
Heterologous expression systems, typically utilizing Escherichia coli, are commonly used for the production of lasso peptides, especially for those where the native producers are difficult to culture or express the peptides at low levels. google.comrcsb.orgfrontiersin.orgresearchgate.netresearchgate.net this compound, for example, is not readily detected in Asticcacaulis excentricus under laboratory conditions, making heterologous expression a useful tool for its production. researchgate.net Heterologous expression of an engineered, minimal gene cluster in E. coli has led to the production of this compound. google.comrcsb.orgpnas.org
Gene deletion studies can help identify the essential genes within the biosynthetic cluster required for the production of the mature lasso peptide. Overexpression studies, on the other hand, can be employed to increase the yield of the target peptide. Modulating plasmid copy number in heterologous expression systems has been shown to significantly increase the production titers of other lasso peptides like capistruin. chemrxiv.orggenscript.com While specific details on gene deletion studies for this compound were not found, the application of overexpression in E. coli for this compound production is documented. google.comrcsb.orgpnas.org
Biophysical Characterization Techniques
Biophysical characterization techniques are essential for analyzing the physical properties and stability of this compound, providing insights into how its unique structure influences its behavior.
Analysis of Thermal Denaturation and Unfolding
The lasso topology of many lasso peptides confers remarkable thermal stability, allowing them to withstand high temperatures without unfolding. frontiersin.orgresearchgate.netresearchgate.net However, the thermal stability of lasso peptides can vary. This compound has been characterized as a heat-sensitive lasso peptide, susceptible to thermal unfolding. core.ac.ukresearchgate.netnih.gov Studies have shown that this compound begins to unthread at 50 °C. researchgate.net This contrasts with other lasso peptides like microcin J25, capistruin, and caulosegnin II, which can remain threaded after prolonged exposure to 95 °C. core.ac.uk
Research on Astexin-2 and Astexin-3, which are related lasso peptides also produced by Asticcacaulis excentricus, has provided insights into the factors influencing thermal unthreading. princeton.edunih.gov While Astexin-2 is thermolabile, Astexin-3 is thermostable. princeton.edunih.gov Mutagenesis studies on Astexin-3 revealed that a seemingly conservative change, such as the substitution of Tyr15 to phenylalanine, can drastically reduce thermal stability, leading to complete unthreading at 95 °C within 15 minutes. princeton.edu This highlights the critical role of specific residues, such as bulky plug residues, in maintaining the threaded topology and conferring thermal stability. frontiersin.orgacs.org The size of the macrolactam ring and the characteristics of the plug residue are critical factors in the heat stability of lasso peptides. frontiersin.orgresearchgate.net
Thermal denaturation curves are constructed by measuring the extent of unthreading at a range of temperatures. princeton.edunih.gov These experiments, often coupled with techniques like chromatography and mass spectrometry, allow for the determination of rate constants and estimation of activation energies of the unthreading process. princeton.edunih.gov While this compound is heat-sensitive, studies have shown that it is possible to rationally construct a thermostable variant based on its structure. core.ac.uknih.gov
Data on the thermal stability of this compound and its variants can be presented in tables showing the extent of unthreading at different temperatures and time points.
| Peptide Variant | Temperature (°C) | Time | Extent of Unthreading |
| This compound (native) | 50 | Initial | Begins to unthread |
| This compound (native) | 95 | 1 hr | Unthreading observed |
| This compound (native) | 95 | 2 hr | Unthreading observed |
| This compound (native) | 95 | 4 hr | Unthreading observed |
| This compound (native) | 95 | 8 hr | Unthreading observed |
| Astexin-3 (wild-type) | 95 | 3 hr | No unthreading |
| Astexin-3 Y15F variant | 95 | 15 min | Completely unthreaded |
Note: Data for this compound at 95°C indicates observed unthreading over time, specific percentages may vary depending on experimental conditions. core.ac.uk
Protease Susceptibility Assays
Lasso peptides are generally known for their remarkable resistance to proteolytic degradation due to their unique threaded structure. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net The macrolactam ring and the threaded tail protect the peptide backbone from exopeptidases. acs.org
Protease susceptibility assays are used to evaluate the stability of lasso peptides in the presence of various proteases. These assays typically involve incubating the purified peptide with a protease and then analyzing the degradation products using techniques such as HPLC-MS and tandem mass spectrometry. core.ac.uk
Studies on this compound have shown that it exhibits certain stability against proteolytic degradation by carboxypeptidase Y and trypsin. core.ac.uk This observed stability is consistent with the general protease resistance characteristic of lasso peptides conferred by their lasso fold. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net Unthreaded lasso peptides, in contrast, often lose their resistance to proteases like carboxypeptidase Y. acs.org The macrolactam ring effectively shields the C-terminus from cleavage by carboxypeptidases. acs.org
Data from protease susceptibility assays can demonstrate the extent of this compound degradation compared to a linear peptide control or unthreaded variants.
| Peptide Sample | Protease | Incubation Time | Observed Degradation |
| This compound (native) | Carboxypeptidase Y | 4 hr | Limited/Certain Stability core.ac.uk |
| This compound (native) | Carboxypeptidase Y | 16 hr | Limited/Certain Stability core.ac.uk |
| This compound (native) | Trypsin | Not specified | Certain Stability core.ac.uk |
| Linear peptide (same sequence) | Carboxypeptidase Y | Not specified | Highly sensitive acs.org |
| Unthreaded lasso peptide variant | Carboxypeptidase Y | Not specified | Loss of resistance acs.org |
Computational Modeling and Simulation
Computational modeling and simulation play a vital role in understanding the structure, dynamics, and properties of lasso peptides, complementing experimental studies.
In silico Prediction of Lasso Peptide Structures
Predicting the three-dimensional structures of lasso peptides in silico is a challenging but important task. While tools like AlphaFold2 and AlphaFold3 have advanced protein structure prediction, they often fail to accurately predict lasso peptide structures due to their unique irregular scaffold featuring a lariat (B8276320) knot-like fold and the presence of an isopeptide bond. chemrxiv.orgdigitellinc.comchemrxiv.org
To address this challenge, specialized computational tools have been developed for lasso peptide structure construction and modeling. LassoHTP is one such high-throughput computational tool designed for automatic lasso peptide structure construction and modeling. nih.govacs.orgzenodo.org LassoHTP takes a user-provided sequence and conformational annotation (ring, loop, and tail) and generates a 3D structure and conformational ensemble. nih.govacs.orgzenodo.org It includes modules for scaffold construction, mutant generation, and molecular dynamics simulations. nih.govacs.orgzenodo.org
Another tool, LassoPred, has been developed specifically for predicting 3D structures of lasso peptides. chemrxiv.orgdigitellinc.comchemrxiv.org LassoPred utilizes a classifier to annotate the ring, loop, and tail regions of a lasso peptide sequence and a constructor to build the 3D structure. chemrxiv.orgchemrxiv.org LassoPred has been used to predict structures for thousands of unique lasso peptide core sequences, contributing to the largest in silico-predicted lasso peptide structure database to date. chemrxiv.orgdigitellinc.comchemrxiv.org The accuracy of these tools is often benchmarked against experimentally determined structures (e.g., from NMR or crystallography) using metrics like Root Mean Square Deviation (RMSD). nih.govacs.org
Computational simulations, such as molecular dynamics (MD) simulations, are also used to study the conformational dynamics and thermal unthreading of lasso peptides. princeton.edunih.govacs.orgzenodo.org Biased MD simulations have been employed to analyze the kinetics and energetics of thermal unthreading in Astexin-2 and Astexin-3 variants. princeton.edunih.gov These simulations can provide insights into the mechanisms of unthreading, such as the "tail pulling" mechanism observed for a variant of Astexin-3. princeton.edunih.gov
The solution structure of this compound itself has been determined experimentally using NMR spectroscopy, revealing its unique topology stabilized by hydrogen bonding between segments of the peptide. google.comrcsb.orgpnas.orgnih.gov This experimental structure (PDB ID code 2LTI) serves as a valuable reference for validating computational prediction methods. rcsb.orgpnas.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations represent a powerful computational technique employed to investigate the dynamic behavior and conformational landscape of biomolecules, including lasso peptides like this compound. These simulations provide insights into the flexibility, stability, and transitions between different conformational states that are often difficult to capture experimentally.
Lasso peptides, characterized by their unique slipknot structure where the C-terminal tail is threaded through a macrolactam ring, exhibit distinct conformational properties nih.govchemrxiv.org. Understanding these properties is crucial for comprehending their biological activity, thermal stability, and potential for therapeutic applications nih.govchemrxiv.org. MD simulations allow researchers to explore the atomic-level motions and interactions that govern these characteristics nih.govsemanticscholar.org.
The application of MD simulations to this compound and other lasso peptides typically involves generating trajectories that represent the system's evolution over time in a simulated environment, often including solvent molecules semanticscholar.org. Analysis of these trajectories allows for the characterization of the conformational ensemble sampled by the peptide nih.govchemrxiv.org. Key metrics used in the conformational analysis of lasso peptides via MD include Root Mean Square Deviation (RMSD), which quantifies the deviation of structures from a reference conformation (such as an experimental structure or an initial model), and analysis of dihedral angles to understand the flexibility of specific regions nih.govchemrxiv.org.
Studies utilizing MD simulations on lasso peptides have revealed insights into their conformational flexibility and the factors influencing their stability nih.govsemanticscholar.org. For instance, analyses can identify regions of enhanced flexibility and the role of specific amino acid residues, particularly those acting as "steric plugs," in maintaining the strained lasso conformation or mediating conformational changes, such as thermal switching between states nih.govsemanticscholar.org. The free energy differences between distinct conformational states can also be estimated using advanced simulation techniques in conjunction with MD, providing a quantitative description of their relative stabilities semanticscholar.org.
While specific detailed data tables solely focused on this compound's MD conformational analysis were not available in the reviewed literature, the methodologies applied to other lasso peptides, such as benenodin-1 and astexin-3, are directly relevant and indicative of the type of data generated in this compound studies chemrxiv.orgsemanticscholar.org. These studies often report metrics such as RMSD values over simulation time, distributions of dihedral angles for key residues, and calculated values for properties like configurational entropy for different conformers nih.govsemanticscholar.org.
For example, a typical MD conformational analysis might involve:
Simulation Length: Microseconds of simulation time to ensure adequate sampling of conformational space semanticscholar.org.
Analysis of Backbone and Side-chain Flexibility: Using RMSF (Root Mean Square Fluctuation) or B-factors derived from the trajectory.
Identification of Stable Conformations: Clustering analysis of sampled structures to group similar conformations.
Free Energy Calculations: Estimating the relative stability of identified conformers.
Engineering and Design of Astexin 1 Variants
Rational Design of Modified Astexin-1 Peptides
Rational design involves making specific modifications to the this compound sequence or structure based on an understanding of its structure-activity relationships.
Strategies for Enhanced Stability
While lasso peptides generally exhibit high stability, this compound was initially found to be heat-sensitive, unfolding upon thermal treatment nih.govcore.ac.ukuniprot.org. Structural studies have revealed that this compound's unique topology is stabilized by hydrogen bonding between segments of the peptide google.compnas.org. Understanding the molecular aspects of these structure-stability interactions has allowed for the rational design of a thermostable variant of this compound nih.govcore.ac.uk. The macrolactam ring in this compound is formed between Gly1 and Asp9, creating a nine-membered ring with an eight-residue loop and a six-residue tail pnas.org. Specific residues, such as Phe15, can act as a plug to trap the tail within the ring, preventing unfolding core.ac.uk. Mutational analysis has shown that the this compound biosynthetic machinery is broadly tolerant to changes in the tail region, with some exceptions at "hot spots" and residues involved in macrolactam ring formation core.ac.uk.
Development of this compound as a Molecular Scaffold
This compound's stability and engineerability make it attractive for use as a molecular scaffold technologypublisher.comgoogle.com.
Fusion Protein Strategies
Lasso peptides can be utilized to create fusion proteins by joining the end of a lasso peptide precursor to a protein, followed by co-expression with processing enzymes frontiersin.orgfrontiersin.org. This strategy has been successfully applied to this compound, generating fusions of the mature this compound peptide to the N-terminus of Green Fluorescent Protein (GFP) and an artificial leucine (B10760876) zipper protein (A1) frontiersin.orgfrontiersin.orgnih.govresearchgate.netacs.org. Successful processing into the lassoed form requires a sufficiently long and flexible linker between the C-terminus of this compound and the N-terminus of the fused protein nih.govresearchgate.netacs.orgnih.gov. Studies using linkers of varying lengths, such as (GSSG)2 and (GSSG)5 repeats, have shown successful conversion of the this compound precursor into the lasso peptide when fused to proteins like A1 or superfolder GFP (sfGFP) nih.gov. Fusion protein strategies with this compound provide a means to monitor lasso peptide production and localization, and offer new approaches for grafting epitopes onto the lasso peptide tail frontiersin.orgresearchgate.net.
Integration into Nanoreactor Systems
The successful fusion of lasso peptides to proteins also opens avenues for their integration into nanoreactor systems frontiersin.org. Protein-based nanoreactors designed for applications like drug delivery often face challenges related to instability due to proteolytic degradation frontiersin.org. The inherent proteolytic stability of lasso peptides could potentially enhance the stability of such nanoreactor systems when incorporated frontiersin.orgbiorxiv.orgresearchgate.net. While the provided search results model the functionalization of protein nanoreactors with lasso peptides and highlight the potential benefits of lasso peptide stability in this context, specific detailed research findings on the integration of this compound into nanoreactor systems are not extensively detailed frontiersin.org.
Directed Evolution and Library Screening Approaches
Yeast and Phage Display Technologies for Functional Enhancement
Yeast display and phage display are powerful protein engineering techniques used to create and screen large libraries of protein or peptide variants for desired functional enhancements. wikipedia.orgcusabio.comnih.govresearchgate.net These methods link a genotype (the gene encoding the peptide variant) to a phenotype (the displayed peptide with its functional properties), allowing for selection and enrichment of variants with improved characteristics. cusabio.com
While direct display of the full-length lasso peptide structure on the surface of yeast or phage presents challenges due to its complex topology, strategies involving fusion proteins have been explored for this compound. Researchers have demonstrated the successful fusion of this compound to the C-terminus of model proteins, such as the superfolder variant of Green Fluorescent Protein (sfGFP) and the artificial leucine zipper A1. frontiersin.orgnih.govresearchgate.netresearcher.lifenih.gov This approach allows for the display of this compound as part of a larger construct on the surface of display organisms. frontiersin.orgnih.govresearchgate.netresearcher.lifenih.gov
A flexible linker is crucial between the C-terminus of the lasso peptide and the N-terminus of the fused protein to ensure successful lasso cyclization of the this compound portion. researchgate.netresearcher.lifenih.gov This ability to create functional fusions is a significant step towards utilizing phage and bacterial display systems for high-throughput screening of this compound libraries to discover variants with novel or enhanced functions. researchgate.netresearcher.lifenih.gov
Research findings indicate that fusing this compound with sfGFP via a flexible linker can be used to monitor the production and localization of the lasso peptide. researchgate.net This suggests that display systems can serve as a tool not only for screening but also for studying the biosynthesis and processing of engineered this compound variants.
Although specific detailed data tables from yeast or phage display screens of this compound variants focused solely on functional enhancement were not extensively detailed in the search results, the successful construction of display-compatible fusion proteins represents a foundational step for such studies. The potential for grafting epitopes of interest onto the tail segment of this compound through these fusion strategies highlights a path for generating variants with augmented functionality, which could then be screened using display technologies. nih.gov
Studies on lasso peptide stability, including this compound, have also informed engineering efforts. For instance, rational design based on structural analysis has led to the construction of thermostable variants of this compound. core.ac.uknih.gov While the specific role of yeast or phage display in the selection of these thermostable variants was not explicitly detailed, display systems are commonly used for screening libraries for improved stability by incorporating steps like heat denaturation before selection. nih.gov
The application of yeast and phage display to other RiPPs, such as lanthipeptides and cyclotides, for enriching binding affinities and engineering stability provides a precedent for their potential use in the functional enhancement of this compound. nih.govnih.govresearchgate.net These methods allow for quantitative screening of libraries and isolation of variants with desired properties through techniques like fluorescence-activated cell sorting (FACS) and magnetic separation. wikipedia.orgresearchgate.net
The development of display systems for this compound fusions paves the way for future high-throughput screening efforts. These studies could involve creating libraries of this compound variants with mutations in the loop or tail regions, or libraries displaying this compound fusions with various functional peptides or proteins. Screening these libraries using yeast or phage display could lead to the identification of this compound variants or fusions with improved binding to specific targets, altered stability, or novel enzymatic or inhibitory activities.
Table 1: this compound Fusion Constructs for Display
| Construct | Fusion Partner | Linker Type | Purpose/Potential Application |
| This compound - Flexible Linker - sfGFP | Superfolder GFP | Flexible | Monitoring production and localization, potential for screening. researchgate.net |
| This compound - Flexible Linker - Artificial A1 | Artificial Leucine Zipper A1 | Flexible | Enables display for potential high-throughput screening. frontiersin.orgnih.govresearcher.life |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Table 2: Functional Properties of this compound and Engineered Variants (Reported Findings)
| Peptide/Variant | Key Feature(s) | Reported Activity/Property | Engineering Method (if applicable) | Reference |
| This compound (Wild Type) | 23 amino acids, lasso structure, polar | Modest antimicrobial activity vs C. crescentus | Natural product | pnas.orgnih.govgoogle.com |
| This compound (Wild Type) | Lasso structure stabilized by hydrogen bonding | Stable against heat, chemical denaturation, proteolysis | N/A | core.ac.ukfrontiersin.orgnih.gov |
| This compound Variant | Rationally designed based on structural analysis | Thermostable | Rational Design | core.ac.uknih.gov |
| This compound-sfGFP Fusion | This compound fused to sfGFP via flexible linker | Used to monitor production and localization of this compound | Genetic fusion | researchgate.net |
| This compound-A1 Fusion | This compound fused to artificial A1 via flexible linker | Enables display for potential high-throughput screening | Genetic fusion | frontiersin.orgnih.govresearcher.life |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
The successful construction of this compound fusion proteins amenable to display technologies signifies a crucial advancement. It provides the necessary platform for applying the high-throughput screening capabilities of yeast and phage display to generate and isolate this compound variants with enhanced or novel functions, leveraging the inherent stability of the lasso peptide scaffold. frontiersin.orgnih.govresearchgate.netresearcher.lifenih.gov
Broader Implications and Future Research Directions
Untapped Potential in Microbial Natural Product Discovery
Microbial genomes represent a vast, largely untapped reservoir of potential natural products, including lasso peptides. nih.govoup.comoup.comnih.govoup.comresearchgate.netcapes.gov.br The success in identifying Astexin-1 through genome mining highlights the power of this approach for uncovering novel compounds that may not be produced under standard laboratory conditions in their native hosts. pnas.orgnih.govfrontiersin.org
Expansion of Genome Mining Efforts
The discovery of this compound was facilitated by a precursor-centric genome mining algorithm, which searches for conserved sequence features in precursor peptides and biosynthetic enzymes across sequenced genomes. pnas.orgnih.govcore.ac.uknih.gov This method has proven effective in identifying putative lasso peptide gene clusters in a wide range of bacteria and even some archaea. pnas.orgnih.govnih.gov Future research will involve expanding these genome mining efforts to analyze the ever-increasing volume of genomic data from diverse microbial sources. oup.comnih.govoup.comresearchgate.netcapes.gov.br This includes exploring underexplored microbial phyla and environments, which are likely to harbor novel lasso peptides with unique structures and activities. pnas.orgnih.gov Advanced bioinformatic tools and algorithms are continually being developed to improve the accuracy and efficiency of identifying cryptic or silent biosynthetic gene clusters (BGCs). nih.govoup.comoup.comresearchgate.netcapes.gov.br The combination of in silico discovery via genome mining with experimental validation through heterologous expression in amenable hosts like Escherichia coli or Streptomyces is a powerful strategy for accessing these compounds. pnas.orgnih.govfrontiersin.orgnih.govoup.comnih.govfrontiersin.orgresearchgate.net
Elucidation of Novel Biological Functions
Lasso peptides exhibit a diverse array of biological activities, including antimicrobial, antiviral, enzyme inhibitory, and receptor antagonist properties. pnas.orggoogle.comfrontiersin.orgprinceton.edu While this compound has shown modest antimicrobial activity against Caulobacter crescentus, its full spectrum of biological functions may yet be undiscovered. pnas.orgnih.govgoogle.com
Identification of Additional Molecular Targets
Future research aims to systematically investigate the biological activities of this compound and newly discovered lasso peptides. This involves high-throughput screening against a variety of potential targets, such as enzymes, receptors, and microbial pathogens. Identifying the specific molecular targets that lasso peptides interact with is crucial for understanding their mechanisms of action and for developing them as potential therapeutic agents or biochemical tools. Given the unique and stable structure of lasso peptides, they are promising candidates for targeting challenging biological molecules. google.comfrontiersin.orgprinceton.edu
Advanced Biosynthetic Pathway Engineering
Understanding the biosynthetic machinery responsible for producing lasso peptides, including this compound, opens avenues for engineering these pathways to generate novel analogs with altered or enhanced properties. The core biosynthesis typically involves a precursor peptide, a peptidase (B protein), and a macrolactam cyclase (C protein). frontiersin.orgprinceton.edufrontiersin.orgresearchgate.net
Tailoring Enzyme Discovery and Application
Beyond the core machinery, tailoring enzymes associated with lasso peptide BGCs can introduce further structural diversity through modifications like hydroxylation, methylation, phosphorylation, or acetylation. frontiersin.orgprinceton.edu The discovery and characterization of new tailoring enzymes from diverse lasso peptide clusters, such as the putative hydroxylase identified in the RES-701-3 and -4 cluster or the acetyltransferase in the albusnodin cluster, are critical. frontiersin.orgprinceton.edu Future work will focus on understanding the substrate specificity and catalytic mechanisms of these enzymes. This knowledge can then be applied to engineer biosynthetic pathways to introduce specific modifications into this compound or other lasso peptides, potentially leading to improved stability, activity, or novel functions. princeton.edufrontiersin.org Furthermore, lasso peptide isopeptidases, which cleave the isopeptide bond, represent another class of enzymes whose study can provide insights into lasso peptide metabolism and potentially offer tools for controlling their structure and activity. nih.govoup.comresearchgate.netrsc.org
Synthetic Biology Approaches for Divergent Lasso Peptides
Synthetic biology offers powerful tools for manipulating and redesigning biosynthetic pathways. For lasso peptides, this includes engineering precursor peptides to introduce amino acid substitutions or to fuse the lasso peptide scaffold to other proteins or functional molecules. princeton.edufrontiersin.orgprinceton.edursc.orgnih.govnih.gov this compound, with its relatively large size and polar nature, has been explored as a scaffold for fusion proteins, demonstrating the potential to attach functional entities to its C-terminal tail. frontiersin.orgprinceton.edursc.orgnih.govnih.gov Future directions involve applying synthetic biology to create libraries of lasso peptide variants with designed sequences and modifications. This can facilitate directed evolution or high-throughput screening for desired properties. Engineering heterologous expression systems for efficient production of these engineered lasso peptides is also a key area of development. nih.govfrontiersin.orgnih.govoup.comfrontiersin.orgresearchgate.net The goal is to create a platform for the rational design and production of diverse lasso peptide analogs with tailored biological activities and applications. princeton.edufrontiersin.orgprinceton.edu
Theoretical Frameworks for Lasso Peptide Biogenesis and Function
The biosynthesis of lasso peptides, including this compound, is directed by gene clusters typically encoding a precursor peptide and dedicated maturation enzymes. rcsb.orgnih.govpnas.org The precursor peptide consists of an N-terminal leader sequence and a C-terminal core peptide that undergoes post-translational modification. The core peptide is where the characteristic lasso structure is formed. frontiersin.org The maturation process involves at least two enzymatic steps: cleavage of the leader peptide by an ATP-dependent cysteine protease (often denoted as protein B) and macrolactam ring formation catalyzed by an ATP-dependent macrolactam synthetase (protein C). rcsb.orgnih.govpnas.orgmdpi.com The macrolactam ring is formed by an isopeptide bond between the N-terminal amino acid (typically Gly or Cys) and the side chain of an aspartate or glutamate (B1630785) residue located 7 to 9 residues downstream in the core peptide sequence. core.ac.uk For this compound, this cyclization occurs between Gly1 and Asp9, resulting in a nine-membered ring. pnas.org Following ring formation, the C-terminal tail of the peptide is threaded through this macrocycle, and bulky residues in the tail can act as a steric lock, preventing unfolding of the lasso structure. core.ac.uk
Theoretical frameworks regarding lasso peptide function often distinguish between different clades based on associated genes within their biosynthetic clusters. This compound belongs to a clade characterized by the presence of a lasso peptide isopeptidase and a membrane-bound importer protein, in contrast to another major clade that includes an ABC transporter. google.commdpi.com This architectural difference suggests divergent functional roles. While ABC transporters in some lasso peptide clusters are associated with export and self-immunity, enabling antimicrobial function, the presence of an importer protein and a dedicated isopeptidase in the astexin clade points towards a different biological purpose. google.commdpi.com It has been proposed that the function of Astexins and other peptides in this clade is more consistent with that of a scavenging molecule, potentially operating via a catch-and-release mechanism facilitated by the isopeptidase-mediated linearization. google.com
Evolutionary History of Lasso Peptide Gene Clusters
The evolutionary history of lasso peptide gene clusters is an active area of research. Phylogenetic analyses of these clusters reveal distinct clades, which can correlate with the bacterial phylum of origin and the organization of genes within the cluster. nih.gov The clear division between gene clusters containing an ABC transporter and those containing a lasso peptide isopeptidase, such as the astexin cluster, represents a significant evolutionary divergence. google.commdpi.com This distinction is not only reflected in the presence or absence of specific transporter or isopeptidase genes but also in the sequence composition preferences of the lasso peptides themselves, suggesting different evolutionary pressures have shaped these clades. mdpi.com
Questions remain regarding the precise evolutionary events that led to these distinct architectures. For instance, it is debated whether gene clusters with "whole-B" homologs evolved through gene fusion or whether "split-B" architectures arose from duplication followed by domain degradation. google.com Comparative genomic analysis of newly discovered lasso peptide gene clusters continues to provide data points for understanding the evolutionary trajectory of this diverse family of natural products.
Principles of Lasso Peptide Recognition and Processing
The accurate and efficient biosynthesis of lasso peptides relies on the specific recognition of the precursor peptide by the maturation enzymes (proteins B and C). A key element in this recognition is the N-terminal leader peptide, which guides the interaction with the processing machinery. frontiersin.org Within the leader peptide, a conserved threonine residue at the penultimate position has been identified as crucial for effective enzymatic processing in many lasso peptides. frontiersin.orgnih.govrsc.org Mutagenesis studies on this compound have indicated that its maturation machinery exhibits a narrower tolerance for substitutions at this conserved threonine compared to the processing enzymes of other lasso peptides like microcin (B1172335) J25, capistruin, and the caulosegnins, highlighting variations in the stringency of recognition across different lasso peptide systems. core.ac.uk
Beyond the leader peptide, specific residues within the core peptide are essential for successful processing. The N-terminal amino acid (Gly1 in this compound) and the acidic residue forming the isopeptide bond (Asp9 in this compound) are critical for macrolactam ring formation. pnas.orgcore.ac.uk Substitutions at these positions are often poorly tolerated by the biosynthetic machinery. researchgate.net The structure of the core peptide, including the presence of bulky residues in the tail region, is also important for the correct threading and stability of the lasso fold. core.ac.uk For this compound(19), Phe15 has been identified as a key residue for trapping the tail. core.ac.uk
Q & A
Q. How can structural-functional contradictions in this compound’s bioactivity be resolved across different experimental models?
- Methodological Answer : Apply iterative data triangulation: compare bioactivity results (e.g., antimicrobial assays) with structural data (NMR, MD simulations) to identify context-dependent factors (e.g., solvent polarity, target membrane composition). Address discrepancies by re-evaluating assay conditions or probing for post-translational modifications .
Q. What strategies are effective for elucidating this compound’s structure-activity relationships (SAR) while minimizing experimental bias?
- Methodological Answer : Combine site-directed mutagenesis with high-resolution structural analysis (e.g., X-ray crystallography or cryo-EM) to map functional residues. For instance, this compound’s unique topology, stabilized by hydrogen bonding, suggests SAR studies should prioritize residues in the loop region . Validate hypotheses using orthogonal assays (e.g., surface plasmon resonance for binding affinity).
Q. How can researchers address discrepancies in this compound’s bioactivity data arising from different purification methodologies?
- Methodological Answer : Systematically analyze purification steps (e.g., affinity tags, solvent gradients) for unintended modifications (e.g., oxidation, aggregation). Use mass spectrometry to verify peptide integrity post-purification and compare bioactivity across batches. Document all protocols in line with reproducibility standards .
Data Analysis & Interpretation
Q. What analytical frameworks are suitable for interpreting conflicting data on this compound’s mechanism of action?
- Methodological Answer : Employ hypothesis-driven statistical models (e.g., Bayesian inference) to weigh evidence from disparate studies. For example, reconcile this compound’s modest antimicrobial activity with its structural complexity by modeling dose-response curves and environmental variables (e.g., pH, ion concentration) .
Q. How can researchers validate computational predictions of this compound’s binding targets experimentally?
- Methodological Answer : Integrate molecular docking simulations with competitive binding assays (e.g., fluorescence polarization). Cross-validate in silico predictions using mutagenesis data, as demonstrated in studies linking this compound’s loop region to C. crescentus inhibition .
Ethical & Reporting Standards
Q. What ethical guidelines apply to studies involving this compound-derived antimicrobial agents?
- Methodological Answer : Disclose potential conflicts of interest (e.g., patent filings) and adhere to institutional biosafety protocols for novel antimicrobial peptides. Transparently report negative results to avoid publication bias .
Q. How should researchers document this compound’s physicochemical properties to meet journal requirements?
- Methodological Answer : Report purity (HPLC), molecular weight (MS), and structural data (NMR chemical shifts, NOEs) in alignment with IUPAC guidelines. For novel derivatives, include full synthetic routes and spectral validation in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
